molecular formula C11H13NO3S B12761328 Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide CAS No. 92368-02-0

Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide

Cat. No.: B12761328
CAS No.: 92368-02-0
M. Wt: 239.29 g/mol
InChI Key: BDSCBDCAOUAKIO-UHFFFAOYSA-N
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Description

Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide is a heterocyclic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazine derivatives .

Scientific Research Applications

Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

92368-02-0

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

3-methyl-1,1-dioxo-2-phenyl-1,3-thiazinan-4-one

InChI

InChI=1S/C11H13NO3S/c1-12-10(13)7-8-16(14,15)11(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3

InChI Key

BDSCBDCAOUAKIO-UHFFFAOYSA-N

Canonical SMILES

CN1C(S(=O)(=O)CCC1=O)C2=CC=CC=C2

Origin of Product

United States

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